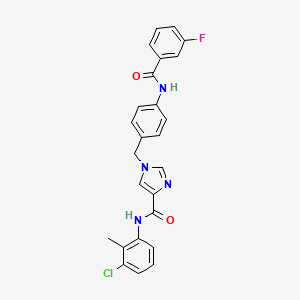
N-(3-chloro-2-methylphenyl)-1-(4-(3-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-1-(4-(3-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C25H20ClFN4O2 and its molecular weight is 462.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-chloro-2-methylphenyl)-1-(4-(3-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising an imidazole ring, a chloro-substituted phenyl group, and a benzyl moiety with a fluorobenzamide substituent. This structural diversity is expected to influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Compounds in the imidazole class often exhibit inhibitory effects on various biological pathways, particularly those involved in cancer progression and inflammation.
- Enzyme Inhibition : Similar imidazole derivatives have been shown to inhibit farnesyltransferase (FT), an enzyme critical for the post-translational modification of proteins involved in cell signaling pathways that regulate cell growth and differentiation .
- Targeting Cancer Cells : The presence of the imidazole moiety may allow this compound to interfere with the proliferation of cancer cells by modulating pathways associated with tumor growth. Research indicates that imidazole derivatives can induce apoptosis in cancerous cells through various mechanisms, including the activation of caspases and disruption of mitochondrial function .
Table 1: Summary of Biological Activities
Case Studies
- Antitumor Efficacy : A study on related imidazole derivatives demonstrated significant antitumor effects in vivo, showing that these compounds could reduce tumor size in murine models by over 50% when administered at optimal dosages . The mechanism was linked to the downregulation of oncogenes through FT inhibition.
- Anti-inflammatory Activity : Research has indicated that imidazole derivatives can modulate immune responses by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was observed in a model of rheumatoid arthritis, where treatment with similar compounds led to reduced joint inflammation and damage .
- Antimicrobial Studies : The compound's structural characteristics suggest potential antimicrobial properties. In vitro tests have shown activity against Gram-positive bacteria, highlighting its potential as a lead compound for developing new antibiotics .
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1-[[4-[(3-fluorobenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClFN4O2/c1-16-21(26)6-3-7-22(16)30-25(33)23-14-31(15-28-23)13-17-8-10-20(11-9-17)29-24(32)18-4-2-5-19(27)12-18/h2-12,14-15H,13H2,1H3,(H,29,32)(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXRERGNEOFBFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














